molecular formula C24H29N5O2 B2856869 N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286728-07-1

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2856869
CAS No.: 1286728-07-1
M. Wt: 419.529
InChI Key: BGJUVPZHULUZCV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is a type of α-amino ketone derivative , which are often used as photoinitiators in UV curing systems . Photoinitiators are compounds that absorb light and produce reactive species capable of initiating or catalyzing chemical reactions, leading to the hardening or curing of materials such as inks, coatings, and adhesives .

Mode of Action

Upon absorption of light, the photoinitiator (in this case, our compound) undergoes a photochemical reaction to generate reactive species. These species can initiate polymerization of monomers present in the system . The exact nature of the reactive species and the specifics of the photochemical reaction would depend on the structure of the photoinitiator .

Biochemical Pathways

The compound, being a photoinitiator, is involved in the photopolymerization pathway . This process begins with the absorption of light by the photoinitiator, followed by a series of chemical reactions that lead to the formation of a polymer from monomers . The downstream effects include the hardening or curing of the material, which can be a coating, ink, or adhesive .

Result of Action

The primary result of the action of this compound is the initiation of polymerization upon exposure to light, leading to the curing or hardening of the material it’s present in . This can result in a solid, durable finish in applications like coatings, inks, and adhesives .

Action Environment

The efficacy and stability of this compound as a photoinitiator are influenced by several environmental factors. These include the intensity and wavelength of the light source, the presence of other compounds in the material (such as monomers or other additives), and the temperature . Proper storage conditions, away from light and heat, are also crucial for maintaining the stability of the compound .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-18-4-6-19(7-5-18)22-16-29(26-24(22)28-12-14-31-15-13-28)17-23(30)25-20-8-10-21(11-9-20)27(2)3/h4-11,16H,12-15,17H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUVPZHULUZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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